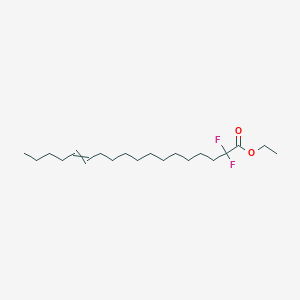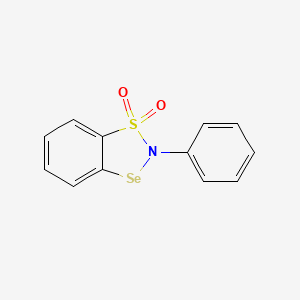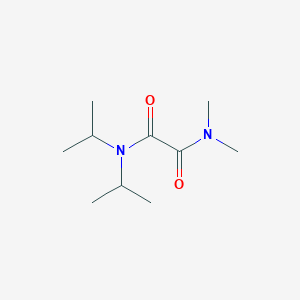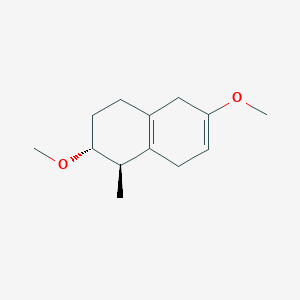
Pentapropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentapropylpyridine is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentapropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with propyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of propyl halides to introduce the propyl groups.
Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification steps are critical to optimize the production process and minimize impurities.
化学反応の分析
Types of Reactions
Pentapropylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the propyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or organometallic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.
科学的研究の応用
Pentapropylpyridine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of pentapropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl groups can influence its binding affinity and selectivity towards these targets. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, simpler in structure with no propyl groups.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring with one nitrogen atom, widely used in pharmaceuticals.
Uniqueness
Pentapropylpyridine is unique due to the presence of five propyl groups, which significantly alter its chemical properties and potential applications compared to its simpler analogs. These structural modifications can enhance its solubility, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
483343-05-1 |
|---|---|
分子式 |
C20H35N |
分子量 |
289.5 g/mol |
IUPAC名 |
2,3,4,5,6-pentapropylpyridine |
InChI |
InChI=1S/C20H35N/c1-6-11-16-17(12-7-2)19(14-9-4)21-20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |
InChIキー |
MIGUGMPTOXVEHM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=NC(=C1CCC)CCC)CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
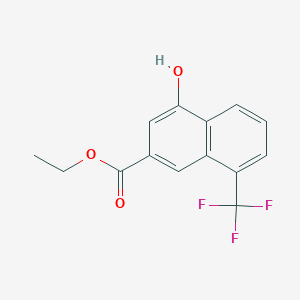
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
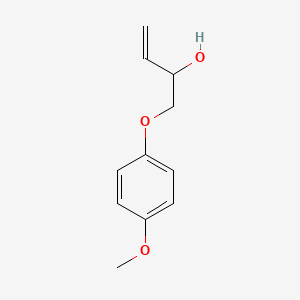
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
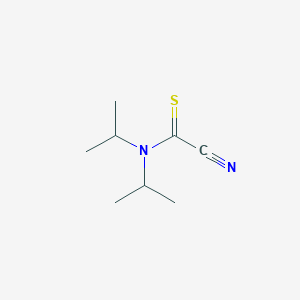


![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
